3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Overview
Description
“3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C12H9FN4. It has a molecular weight of 228.23 and is also known as this compound hydrochloride . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is typically in the form of a powder . It has a molecular weight of 228.23 and an InChI code of 1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H .Scientific Research Applications
Antibacterial Activity
The antibacterial properties of 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine have been studied. Researchers have tested its efficacy against bacterial strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). Minimum inhibitory concentrations (MICs) were determined, providing insights into its potential as an antimicrobial agent .
Mechanism of Action
Target of Action
Similar compounds have shown potential anti-tumor activity against various cancer cell lines and antibacterial activities .
Mode of Action
It is suggested that similar compounds may inhibit the growth of cancer cells and bacteria .
Biochemical Pathways
Similar compounds have been shown to affect the growth of cancer cells and bacteria, suggesting that they may interfere with cellular proliferation and metabolic pathways .
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12/h1-7H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPOEIOBLVKRFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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